molecular formula C10H10ClN B8331714 2-Chloro-2-methyl-3-phenylpropionitrile

2-Chloro-2-methyl-3-phenylpropionitrile

Cat. No.: B8331714
M. Wt: 179.64 g/mol
InChI Key: STSIDRPRXXMJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Name: 2-Chloro-2-methyl-3-phenylpropionitrile Synonyms: 2-(3-Chlorophenyl)-2-methylpropionitrile; Benzeneacetonitrile, 3-chloro-α,α-dimethyl- CAS Number: 64798-33-0 Molecular Formula: C₁₁H₁₀ClN Molecular Weight: 191.66 g/mol Structural Features: The compound consists of a propionitrile backbone with a chloro group at position 2, a methyl group at position 2, and a phenyl ring at position 3. This structure confers unique steric and electronic properties, influencing reactivity and applications in organic synthesis, such as serving as a precursor for pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

2-chloro-2-methyl-3-phenylpropanenitrile

InChI

InChI=1S/C10H10ClN/c1-10(11,8-12)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

STSIDRPRXXMJRL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of 2-Chloro-2-methyl-3-phenylpropionitrile with analogous compounds:

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features
This compound 64798-33-0 C₁₁H₁₀ClN Nitrile, chloro, phenyl, methyl Phenyl at position 3; chloro and methyl at C2
3-Chloropropionitrile 542-76-7 C₃H₄ClN Nitrile, chloro Linear chain with chloro at C3
3-Chloro-2-methylpropene 563-47-3 C₄H₇Cl Alkene, chloro, methyl Unsaturated backbone; chloro and methyl at C3
2-(3-Chlorophenyl)-2-methylpropanoic acid 64798-35-2 C₁₀H₁₁ClO₂ Carboxylic acid, chloro, phenyl Phenyl at position 3; carboxylic acid at C2
2-(2-Chlorophenyl)-2-(propylamino)propanenitrile 1352318-53-6 C₁₂H₁₅ClN₂ Nitrile, chloro, amine Chlorophenyl at C2; propylamine substitution

Physicochemical Properties

  • Boiling Point/Melting Point: The phenyl group in this compound increases its melting point compared to linear analogs like 3-Chloropropionitrile (C₃H₄ClN), which is a liquid at room temperature . The unsaturated 3-Chloro-2-methylpropene (C₄H₇Cl) has lower boiling points due to reduced molecular weight and nonpolar alkene structure .
  • Solubility: The nitrile group in this compound enhances polarity, but the bulky phenyl group limits water solubility, favoring organic solvents like dichloromethane. In contrast, 2-(3-Chlorophenyl)-2-methylpropanoic acid (C₁₀H₁₁ClO₂) exhibits higher aqueous solubility due to the carboxylic acid group .

Research Findings and Key Differences

Steric Effects : The methyl and phenyl groups in this compound hinder nucleophilic attacks, making it less reactive than 3-Chloropropionitrile in SN2 reactions .

Synthetic Utility : While 3-Chloro-2-methylpropene (CAS 563-47-3) is used in polymerization, the target compound’s nitrile functionality makes it more suitable for coupling reactions in medicinal chemistry .

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